ethyl N-(2-hydroxyethyl)carbamate
Overview
Description
Ethyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C5H11NO3. . This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Ethyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and as a stabilizer in certain formulations
Mechanism of Action
Target of Action
Ethyl N-(2-hydroxyethyl)carbamate, also known as urethane, is an organic compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Mode of Action
The interaction of this compound with its targets results in significant changes. It has been shown that this compound forms from the reaction of ethanol with urea . This reaction occurs much faster at higher temperatures, and therefore higher concentrations of this compound are found in beverages that are heated during processing .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause dose-dependent increases in sister chromatid exchange (SCE) when injected into mice . It was ineffective for inducing sce and gene mutation in chinese hamster v-79 cells cultured with or without the addition of s9 enzyme mix during treatment .
Pharmacokinetics
It is known that this compound is an ester of carbamic acid and is a white solid .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In lungs of mice exposed to this compound, significant changes were identified in transcripts encoding humoral immune response, antigen binding, Toll-like receptors (TLRs), cytokines, cytokine receptors, and genes involved in cell adhesion and migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which forms this compound, is exponentially accelerated at elevated temperatures . This means that environmental conditions such as temperature can significantly influence the formation and action of this compound.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It has been noted that ethyl carbamate, a related compound, can cause dose-dependent increases in sister chromatid exchange when injected into mice . This suggests that Ethyl N-(2-hydroxyethyl)carbamate may have similar effects on cellular processes.
Molecular Mechanism
It is believed that vinyl carbamate, a metabolic intermediate of ethyl carbamate, is converted to the ultimately reactive species (presumably, vinyl carbamate epoxide) which is responsible for ethyl carbamate carcinogenesis .
Temporal Effects in Laboratory Settings
It is known that with an increase in temperature, the formation of ethyl carbamate from urea and citrulline increases .
Dosage Effects in Animal Models
It has been noted that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2E1. n-Hydroxylation products have carcinogenic properties, but are less potent than ethyl carbamate itself, and n-hydroxyethyl carbamate can be converted to ethyl carbamate .
Transport and Distribution
This compound is rapidly distributed in body water after administration; it accumulates somewhat more slowly in adipose tissue than in other organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-aminoethanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of solvents such as toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Ethyl N-(2-hydroxyethyl)carbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Isobutyl carbamate: Contains an isobutyl group, offering different steric properties.
N-Phenyldiethanolamine: Features a phenyl group and two ethanolamine groups, providing unique reactivity
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDPUULTDNNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971405 | |
Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-93-7 | |
Record name | NSC64649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5602-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.